molecular formula C21H24N4O2S B5100929 2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide

2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide

Cat. No.: B5100929
M. Wt: 396.5 g/mol
InChI Key: VIOAAJRRKKQEHO-UHFFFAOYSA-N
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Description

2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The sulfonamide group is then introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.

Scientific Research Applications

2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. The aromatic rings and amine groups may also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide: shares structural similarities with other sulfonamides and pyridazine derivatives.

    Sulfonamides: Known for their antibacterial properties and enzyme inhibition capabilities.

    Pyridazine derivatives: Often explored for their potential in medicinal chemistry due to their unique ring structure.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique binding properties and biological activities not seen in other compounds.

Properties

IUPAC Name

2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-17-9-10-18(13-20(17)28(26,27)22-3)19-11-12-21(25-24-19)23-14-16-7-5-15(2)6-8-16/h5-13,22H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOAAJRRKKQEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)C)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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